molecular formula C12H14O3 B15082487 Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate CAS No. 64407-08-5

Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Cat. No.: B15082487
CAS No.: 64407-08-5
M. Wt: 206.24 g/mol
InChI Key: HBTCIXRKQDJBMS-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C12H14O3. It is a methyl ester derivative of 3-oxo-3-phenylpropanoic acid and is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with this compound in the presence of a base such as potassium tert-butoxide . The reaction is typically carried out in a solvent like tetrahydrofuran at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is utilized in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of transient intermediates and the activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is unique due to its specific structural features, such as the presence of two methyl groups at the 2-position and a phenyl group at the 3-position. These structural elements confer distinct reactivity and properties compared to similar compounds .

Properties

CAS No.

64407-08-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C12H14O3/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

HBTCIXRKQDJBMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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